Methyl 4-cyclopropylnicotinate Methyl 4-cyclopropylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17597308
InChI: InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

Methyl 4-cyclopropylnicotinate

CAS No.:

Cat. No.: VC17597308

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-cyclopropylnicotinate -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name methyl 4-cyclopropylpyridine-3-carboxylate
Standard InChI InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3
Standard InChI Key RCLXOYSMAWEFCG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CN=C1)C2CC2

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 4-cyclopropylnicotinate (IUPAC name: methyl 4-cyclopropylpyridine-3-carboxylate) has the molecular formula C10_{10}H11_{11}NO2_{2} and a molecular weight of 177.20 g/mol. The cyclopropyl group at the 4-position introduces steric and electronic effects, potentially enhancing metabolic stability compared to unsubstituted nicotinate esters .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO2_{2}
Molecular Weight177.20 g/mol
Density (predicted)1.18–1.22 g/cm3^3
Boiling Point~210–220 °C (extrapolated)
Melting Point45–50 °C (estimated)
SolubilityLow in water; soluble in ethanol, acetone

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Methyl 4-cyclopropylnicotinate typically follows an acid-catalyzed esterification protocol, analogous to the production of Methyl nicotinate . The general reaction involves:

4-Cyclopropylnicotinic acid+MethanolH2SO4Methyl 4-cyclopropylnicotinate+Water\text{4-Cyclopropylnicotinic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-cyclopropylnicotinate} + \text{Water}

Key steps include:

  • Reflux conditions: Prolonged heating (4–6 hours) at 60–80°C to drive esterification to completion.

  • Catalyst selection: Sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates protonation of the carboxylic acid, enhancing reactivity .

  • Purification: Vacuum distillation or recrystallization from ethanol yields high-purity product (>95%) .

Industrial Scalability

Continuous flow reactors and solid acid catalysts (e.g., ion-exchange resins) are employed industrially to improve yield (>90%) and reduce corrosion risks . Process optimization focuses on minimizing byproducts, such as unreacted acid or dimethyl ether.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1720 cm1^{-1} (ester C=O stretch) and 1600 cm1^{-1} (pyridine ring vibrations).

  • NMR: 1^1H NMR signals at δ 1.0–1.2 ppm (cyclopropyl CH2_2), δ 3.9 ppm (ester OCH3_3), and δ 8.5–9.0 ppm (pyridine protons) .

Biological and Pharmacological Profile

Metabolic Pathways

Like Methyl nicotinate, the compound undergoes hepatic hydrolysis to 4-cyclopropylnicotinic acid, followed by conjugation and renal excretion . The cyclopropyl group may slow hydrolysis, prolonging bioavailability.

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